molecular formula C8H12N2O2S B1357063 2-Dimethylamino-4-ethoxy-thiazole-5-carbaldehyde CAS No. 919016-61-8

2-Dimethylamino-4-ethoxy-thiazole-5-carbaldehyde

Cat. No. B1357063
M. Wt: 200.26 g/mol
InChI Key: PTTDSMSMSHGZBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Dimethylamino-4-ethoxy-thiazole-5-carbaldehyde is a unique chemical compound with the empirical formula C8H12N2O2S . It belongs to the family of thiazole derivatives. This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of 2-Dimethylamino-4-ethoxy-thiazole-5-carbaldehyde is 200.26 . The SMILES string representation of its structure is CCOc1nc(sc1C=O)N©C .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Dimethylamino-4-ethoxy-thiazole-5-carbaldehyde are not fully detailed in the available resources. It has an empirical formula of C8H12N2O2S and a molecular weight of 200.26 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Chemical Transformations : The compound has been used in chemical transformations, such as the preparation of 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates and 5-N-amino substituted thiazolo[5,4-c]pyridine-7-carboxylates, demonstrating its utility in synthesizing diverse chemical structures (Albreht et al., 2009).

Antifungal Applications

  • Antifungal Agent Synthesis : It has been utilized in the synthesis of novel Vanillin-Chalcones and their derivatives, which show potential as antifungal agents, particularly against dermatophytes (Illicachi et al., 2017).

Safety And Hazards

The safety data sheet for 2-Dimethylamino-4-ethoxy-thiazole-5-carbaldehyde indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .

properties

IUPAC Name

2-(dimethylamino)-4-ethoxy-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-4-12-7-6(5-11)13-8(9-7)10(2)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTDSMSMSHGZBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(SC(=N1)N(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Dimethylamino-4-ethoxy-thiazole-5-carbaldehyde

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